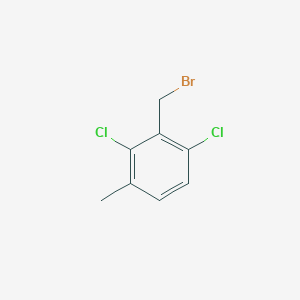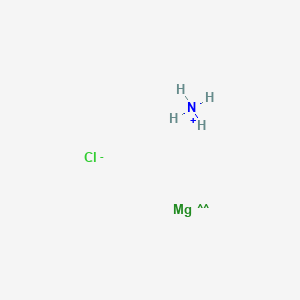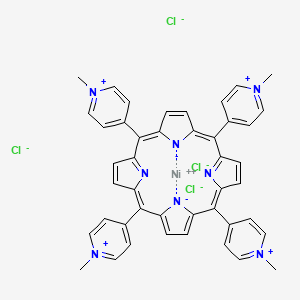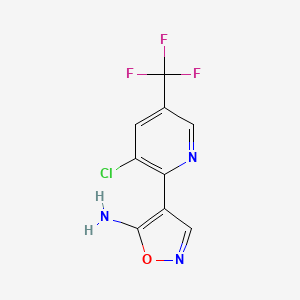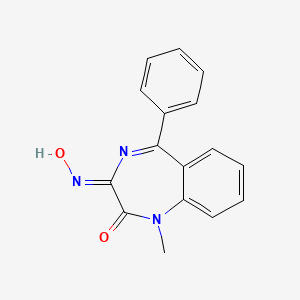
(3Z)-3-(hydroxyimino)-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-3-(hydroxyimino)-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a hydroxyimino group, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(hydroxyimino)-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves the reaction of appropriate benzodiazepine precursors with hydroxylamine or its derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions
(3Z)-3-(hydroxyimino)-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazepine core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(3Z)-3-(hydroxyimino)-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of (3Z)-3-(hydroxyimino)-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with the central nervous system. It likely binds to specific receptors, such as the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its psychoactive effects. The hydroxyimino group may also play a role in modulating its activity and binding affinity.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
(3Z)-3-(hydroxyimino)-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is unique due to the presence of the hydroxyimino group, which may impart distinct chemical and biological properties compared to other benzodiazepines. This functional group can influence its reactivity, binding affinity, and overall pharmacological profile.
特性
分子式 |
C16H13N3O2 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
(3Z)-3-hydroxyimino-1-methyl-5-phenyl-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H13N3O2/c1-19-13-10-6-5-9-12(13)14(11-7-3-2-4-8-11)17-15(18-21)16(19)20/h2-10,21H,1H3/b18-15- |
InChIキー |
IWAZSWIKBKIQDB-SDXDJHTJSA-N |
異性体SMILES |
CN1C2=CC=CC=C2C(=N/C(=N\O)/C1=O)C3=CC=CC=C3 |
正規SMILES |
CN1C2=CC=CC=C2C(=NC(=NO)C1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



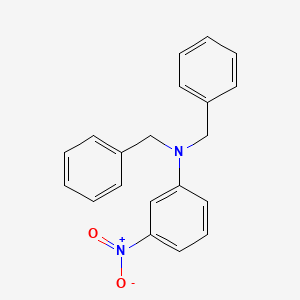



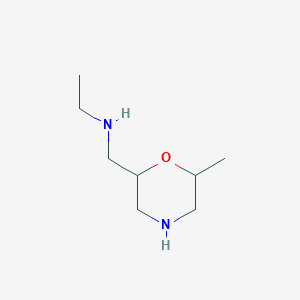
![(3S,8R,9R,10R,12R,13R,14S,17S)-17-((R)-2,6-Dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12339787.png)
![(E)-[(2-methoxyphenyl)methylidene][(Z)-[(methylsulfanyl)[(prop-2-en-1-yl)amino]methylidene]amino]amine hydroiodide](/img/structure/B12339790.png)
![methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate](/img/structure/B12339793.png)
